Cas no 2167972-73-6 (3-chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine)

3-Chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. The presence of a trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable intermediate for the synthesis of bioactive compounds. The chloro and propyl substituents contribute to its reactivity, allowing for further functionalization. This compound exhibits favorable physicochemical properties, including moderate solubility in organic solvents, which facilitates its use in synthetic workflows. Its structural features make it a promising candidate for the development of novel inhibitors or ligands in medicinal chemistry. Careful handling is advised due to its reactive functional groups.
3-chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine structure
2167972-73-6 structure
Product Name:3-chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine
CAS No:2167972-73-6
MF:C7H9ClF3N3
MW:227.61467051506
CID:6034424
PubChem ID:165765963
Update Time:2025-06-14

3-chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine
    • 2167972-73-6
    • EN300-1582501
    • Inchi: 1S/C7H9ClF3N3/c1-2-3-14-5(7(9,10)11)4(12)6(8)13-14/h2-3,12H2,1H3
    • InChI Key: HYQUZQFULFDFPA-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C(F)(F)F)N(CCC)N=1)N

Computed Properties

  • Exact Mass: 227.0437095g/mol
  • Monoisotopic Mass: 227.0437095g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 43.8Ų

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Additional information on 3-chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine

Research Briefing on 3-chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine (CAS: 2167972-73-6)

In recent years, the compound 3-chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine (CAS: 2167972-73-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic amine derivative, characterized by its trifluoromethyl and chloro substituents, exhibits promising biological activities, making it a potential candidate for drug development. The unique structural features of this compound, including its pyrazole core, contribute to its versatility in medicinal chemistry applications.

Recent studies have focused on the synthesis and optimization of 3-chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine, aiming to enhance its pharmacological properties. Researchers have employed advanced synthetic methodologies, such as multi-step organic reactions and catalytic processes, to achieve high yields and purity. The compound's stability under various physiological conditions has also been investigated, providing insights into its potential as a drug candidate.

One of the key areas of interest is the compound's mechanism of action. Preliminary findings suggest that 3-chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine interacts with specific biological targets, including enzymes and receptors involved in inflammatory and metabolic pathways. In vitro and in vivo studies have demonstrated its efficacy in modulating these targets, leading to potential therapeutic applications in diseases such as cancer, diabetes, and autoimmune disorders.

Furthermore, the pharmacokinetic profile of 3-chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine has been evaluated in preclinical models. The compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, with a notable half-life and bioavailability. These characteristics underscore its potential for further development into a clinically viable therapeutic agent.

In addition to its therapeutic potential, the safety profile of 3-chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine has been a subject of rigorous investigation. Toxicological studies have indicated a manageable safety margin, with minimal adverse effects observed at therapeutic doses. However, further studies are required to fully elucidate its long-term safety and potential drug-drug interactions.

The compound's versatility extends beyond its therapeutic applications. Researchers have explored its use as a building block in the synthesis of more complex molecules, leveraging its reactive sites for further functionalization. This has opened new avenues for the development of novel chemical entities with enhanced biological activities.

In conclusion, 3-chloro-1-propyl-5-(trifluoromethyl)-1H-pyrazol-4-amine (CAS: 2167972-73-6) represents a promising compound in the realm of chemical biology and pharmaceutical research. Its unique structural features, coupled with its demonstrated biological activities and favorable pharmacokinetic properties, position it as a valuable candidate for further investigation. Ongoing and future studies will undoubtedly shed more light on its full potential, paving the way for innovative therapeutic solutions.

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